Cas no 857904-02-0 (L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide)

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide structure
857904-02-0 structure
Nom du produit:L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
Numéro CAS:857904-02-0
Le MF:C20H26N4O3
Mégawatts:370.445444583893
CID:663413

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Propriétés chimiques et physiques

Nom et identifiant

    • L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
    • N-(Methoxycarbonyl)-3-methyl-L-valine 2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide (ACI)
    • Piscine à noyau: 1S/C20H26N4O3/c1-20(2,3)17(23-19(26)27-4)18(25)24-22-13-14-8-10-15(11-9-14)16-7-5-6-12-21-16/h5-12,17,22H,13H2,1-4H3,(H,23,26)(H,24,25)/t17-/m1/s1
    • La clé Inchi: ZQCYFRRVVVAWHJ-QGZVFWFLSA-N
    • Sourire: C(C1C=CC(C2N=CC=CC=2)=CC=1)NNC(=O)[C@H](C(C)(C)C)NC(=O)OC

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744084-1g
Methyl (s)-(3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 98%
1g
¥7526.00 2024-04-28
Chemenu
CM526498-1g
(S)-Methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 97%
1g
$889 2022-06-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10732-5g
(S)-methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 95%
5g
$2050 2023-09-07
Crysdot LLC
CD11043454-1g
(S)-Methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 97%
1g
$1191 2024-07-18

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1.5 h, rt; 18 h, 60 °C; 60 °C → rt
2.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Ethyl acetate ;  30 min, rt
2.2 Reagents: tert-Butyl carbazate ;  16 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
3.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
3.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
3.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Référence
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

Méthode de production 2

Conditions de réaction
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 1 h, rt; 1 h, rt
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  45 min, rt; 90 min, rt
1.3 Reagents: Citric acid ,  Hydrochloric acid ,  Water Solvents: Water ;  cooled
1.4 Reagents: Sodium hydroxide ;  pH 10
2.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
2.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
2.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Référence
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

Méthode de production 3

Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
Référence
Two-Carbon-Elongated HIV-1 Protease Inhibitors with a Tertiary-Alcohol-Containing Transition-State Mimic
Wu, Xiongyu; et al, Journal of Medicinal Chemistry, 2008, 51(4), 1053-1057

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
1.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
1.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Référence
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

Méthode de production 5

Conditions de réaction
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: tert-Butyl carbazate ;  16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
2.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
2.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Référence
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Raw materials

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Preparation Products

Fournisseurs recommandés
Hubei Henglvyuan Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Changfu Chemical Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.